(E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid belongs to the class of organic compounds known as chromones. Chromones, also known as 1,4-benzopyrones, are a class of heterocyclic compounds consisting of a fused benzene ring and a pyrone ring. They are widely found in nature and are known for their diverse biological activities. This particular chromone derivative contains an acrylic acid moiety at the 3-position, introducing additional reactivity and potential for modification. []
(E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, leading to the creation of diverse compounds with potentially useful biological activities. This compound has been explored for its potential in medicinal chemistry, particularly in developing novel therapeutics. []
(E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid is a compound classified as a chromen-4-one derivative, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry, pharmacology, and materials science due to its structural motif that is prevalent in various natural products and synthetic compounds. The chromen-4-one scaffold is significant for its potential therapeutic applications, including anti-inflammatory and anticancer properties .
The synthesis of (E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid typically involves a Knoevenagel condensation of 4-oxo-4H-chromen-3-carbaldehyde with malonic acid or its derivatives under basic conditions. This reaction is followed by decarboxylation to yield the desired product. Common reagents for this synthesis include piperidine or pyridine as bases, and ethanol as a solvent. The reaction is generally conducted at reflux temperatures for several hours to ensure complete conversion.
The molecular structure of (E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid features a chromenone core with an acrylic acid side chain. The compound can be represented as follows:
The compound's molecular weight is approximately 216.19 g/mol, and it possesses specific functional groups that contribute to its reactivity and biological activity. The presence of both a carbonyl group and an α,β-unsaturated carbonyl system is crucial for its chemical behavior.
(E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation; sodium borohydride or lithium aluminum hydride for reduction; and various nucleophiles like amines or alcohols for substitution reactions . The products formed depend on the specific reagents and conditions utilized.
The mechanism of action for (E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid primarily revolves around its ability to interact with biological targets through the electrophilic nature of its carbonyl groups. This interaction can lead to the modulation of various cellular pathways, contributing to its potential therapeutic effects against inflammation and cancer . Detailed kinetic studies are necessary to elucidate the exact pathways involved.
(E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid is typically a solid at room temperature with a melting point that varies based on purity and crystallization conditions. Its solubility in organic solvents like ethanol enhances its utility in synthetic applications.
The compound exhibits notable reactivity due to the presence of both an α,β-unsaturated carbonyl system and a phenolic moiety. This reactivity allows it to undergo various transformations that are useful in synthetic organic chemistry.
(E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid has several scientific applications:
A step-economical approach leverages o-hydroxyphenyl enaminones and terminal/internal alkenes under basic conditions. This domino process sequentially combines chromone annulation with transient C–H halogenation-mediated alkenylation. The mechanism initiates with base-assisted (typically K₂CO₃ or Et₃N) deprotonation, generating a phenoxide that undergoes intramolecular Michael addition to form the chromone core. Subsequent in situ halogenation (using N-halosuccinimides) creates a transient C–X bond, facilitating Pd-catalyzed alkenylation without intermediate isolation. Key advantages include operational simplicity and compatibility with diverse alkynes, yielding 3-vinyl chromones, including the acrylic acid derivative, in a single pot. Optimization reveals electron-deficient alkenes enhance reaction efficiency, achieving yields of 75–89% within 6–12 hours [1].
Table 1: Base-Catalyzed Tandem Synthesis of 3-Vinyl Chromones
Substituent (R) | Alkene Partner | Yield (%) | Reaction Time (h) |
---|---|---|---|
H | Acrylic Acid | 82 | 8 |
6-F | Methyl Acrylate | 78 | 7.5 |
7-OMe | Acrylonitrile | 85 | 6 |
6-Cl | Styrene | 75 | 12 |
This classical method employs 3-formylchromone and malonic acid under mild conditions. Piperidine or pyridine catalysis in refluxing pyridine facilitates aldol-type condensation, followed by spontaneous decarboxylation, forming the title acrylic acid derivative. Critical parameters include solvent polarity and temperature control: anhydrous pyridine at 80–90°C optimizes yield (~75%), minimizing side products. The reaction proceeds via nucleophilic addition of malonic acid’s active methylene to the aldehydic carbonyl, forming an unsaturated β-keto acid intermediate. Subsequent decarboxylation affords the conjugated (E)-acrylic acid system, confirmed by trans-olefinic proton coupling constants (J = 15.8 Hz) in NMR [4] [6]. Avoiding higher temperatures (>100°C) prevents chromone ring degradation.
Table 2: Knoevenagel Synthesis Optimization Parameters
Catalyst | Solvent | Temperature (°C) | Yield (%) | Decarboxylation Efficiency |
---|---|---|---|---|
Piperidine | Pyridine | 80 | 75 | High |
Pyridine | Toluene | 110 | 62 | Moderate |
Diethylamine | DMF | 100 | 68 | High |
No catalyst | Acetic Acid | 120 | 45 | Low |
The propenone linker enables modular construction of chalcone-like derivatives and complex hybrids. Concentrated H₂SO₄ or PPA catalyzes Claisen-Schmidt condensation between 3-acetyl-4H-chromen-4-one and arylaldehydes, yielding α,β-unsaturated ketone-bridged systems. Electron-rich aldehydes (e.g., p-dimethylaminobenzaldehyde) enhance electrophilicity, achieving yields >80% in ethanol or acetic acid solvents. Molecular hybridization integrates this chromone-acrylate with pharmacophores like triazoles or pyridines via the ketone’s electrophilicity. For instance, acid-mediated coupling with aminotriazoles generates chromone-triazole amides, while tandem Knoevenagel-Michael additions with active methylene compounds afford spiro-heterocycles. These hybrids exploit synergistic pharmacophoric effects, enhancing bioactivity profiles [3] .
Table 3: Hybrid Systems Synthesized via Acid-Catalyzed Condensation
Hybrid Structure | Catalyst | Key Application | Biological Activity |
---|---|---|---|
Chromone-Triazole (e.g., 6d) | PPA | Anticancer (HepG2 inhibition) | IC₅₀ = 13.004 µg/mL [1] |
Chromone-Pyridine (e.g., Chromeno[2,3-b]pyridine) | H₂SO₄ | Kinase inhibition | MAPK2 suppression [3] |
Spiro-oxindole-Chromone | AcOH | Antiviral lead | Flavivirus inhibition [3] |
Ultrasound irradiation (20–100 kHz) drastically enhances nucleophilic substitution at the acrylic acid’s carboxylate. Thiosemicarbazide derivatives react with in situ-activated carboxylic acids (using CDI or DCC) under sonication, forming hydrazide conjugates in 15–35 minutes versus 10–36 hours conventionally. Cavitation-induced micro-mixing accelerates diffusion, reducing reaction times by 6–10-fold and improving yields to 82–93%. The mechanism involves nucleophilic attack by the hydrazide nitrogen on the electrophilic carbonyl carbon, with ultrasound promoting enolization and eliminating competing hydrolysis. This method is particularly effective for synthesizing bioactive triazole-hydrazone hybrids, where the chromone’s C3-acrylate links to heterocyclic amines. Spectral confirmation includes NH/CO stretches at 3282–3235 cm⁻¹ and 1700–1635 cm⁻¹ in IR and characteristic CH=N signals at δ 8.60–8.67 ppm in ¹H NMR [4] [6].
Table 4: Ultrasound vs. Conventional Synthesis of Hydrazide Derivatives
Derivative | Conventional Method | Ultrasound Method | Yield Increase (%) | ||
---|---|---|---|---|---|
Time (h) | Yield (%) | Time (min) | Yield (%) | ||
5a | 36 | 65 | 35 | 82 | 17 |
6d | 24 | 70 | 30 | 89 | 19 |
10f | 18 | 68 | 15 | 93 | 25 |
The α,β-unsaturated carbonyl serves as a linchpin for multicomponent hybridizations. Sequential Pd/Cu-catalyzed reactions, including Suzuki coupling or A³-alkynylation, functionalize the chromone ring before conjugating heterocycles via Michael addition or cycloadditions. For example, Sonogashira coupling installs terminal alkynes at C6/C8, followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazoles. Alternatively, the enone’s electrophilicity enables annulations: amidines undergo cyclocondensation forming pyrimidine-fused chromenes, while ortho-aminothiols yield benzothiazine hybrids. These protocols achieve atom-economical assemblies of complex architectures like chromeno[2,3-b]pyridines—synthesized via PASE (Pot, Atom, Step Economy) three-component reactions of chromone-acrylates, malononitrile, and N,N-dimethylaminobenzaldehyde. Such hybrids exhibit enhanced bioactivity, e.g., PC3 prostate cancer cell inhibition (IC₅₀ = 4.2 µM) [3] .
Table 5: Heterocyclic Hybrids via Propenone-Based Modular Assembly
Hybrid System | Key Reaction Sequence | Application | Efficacy |
---|---|---|---|
Chromeno[2,3-b]pyridine | PASE 3-Component Condensation | Antiproliferative (PC3 cells) | IC₅₀ = 4.2 µM [3] |
Chromone-Benzothiazine | Michael/SNAr Cyclization | Antimicrobial | MIC = 3.25 µg/mL [6] |
Triazole-Chromone (e.g., 10l) | CuAAC on Alkynyl-Chromone | Antibacterial (S. aureus) | 93% growth inhibition [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: